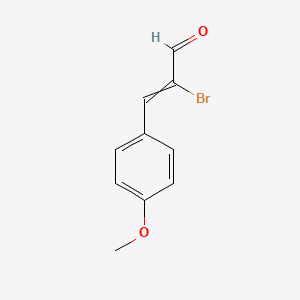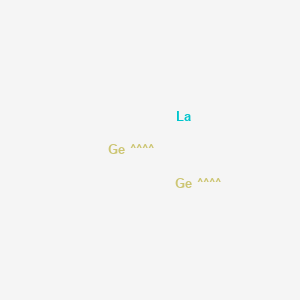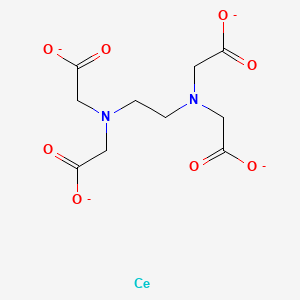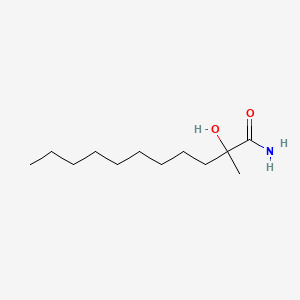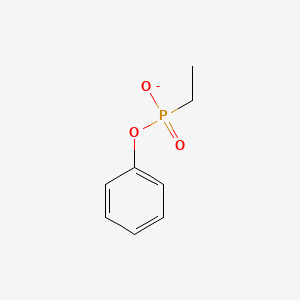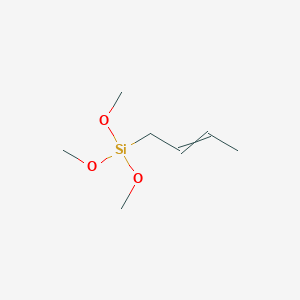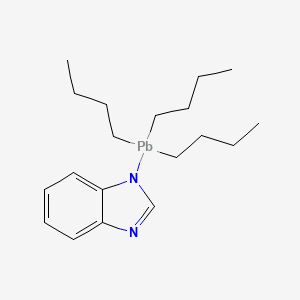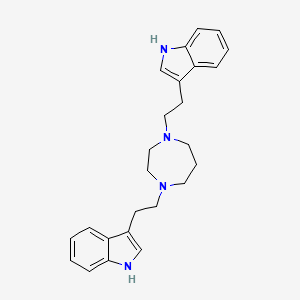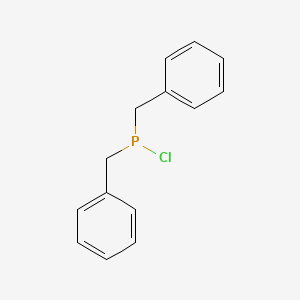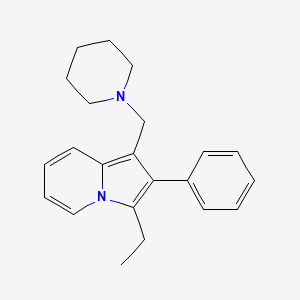
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is a complex organic compound belonging to the indolizine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenylacetonitrile with ethyl bromide in the presence of a base to form 3-ethyl-2-phenylacetonitrile. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbes, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindolizine: Lacks the ethyl and piperidinylmethyl groups, resulting in different chemical and biological properties.
3-Methyl-2-phenylindolizine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(Piperidin-1-ylmethyl)indolizine: Lacks the ethyl and phenyl groups, affecting its overall properties and uses.
Uniqueness
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
14150-45-9 |
|---|---|
Molekularformel |
C22H26N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine |
InChI |
InChI=1S/C22H26N2/c1-2-20-22(18-11-5-3-6-12-18)19(17-23-14-8-4-9-15-23)21-13-7-10-16-24(20)21/h3,5-7,10-13,16H,2,4,8-9,14-15,17H2,1H3 |
InChI-Schlüssel |
YEQQGSBQMJDKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C2N1C=CC=C2)CN3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


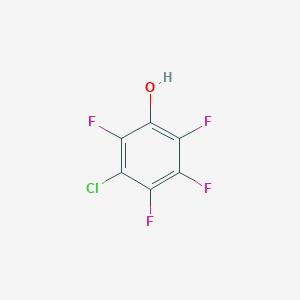
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
